Fmoc-D-Tyr(Trt)-OH

Description

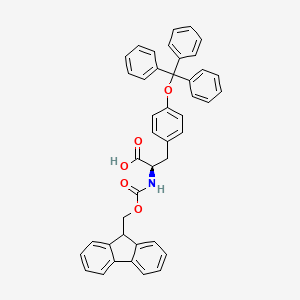

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C43H35NO5 |

|---|---|

Molecular Weight |

645.7 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-trityloxyphenyl)propanoic acid |

InChI |

InChI=1S/C43H35NO5/c45-41(46)40(44-42(47)48-29-39-37-22-12-10-20-35(37)36-21-11-13-23-38(36)39)28-30-24-26-34(27-25-30)49-43(31-14-4-1-5-15-31,32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-27,39-40H,28-29H2,(H,44,47)(H,45,46)/t40-/m1/s1 |

InChI Key |

HNJXYCFXVDHYKW-RRHRGVEJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation and Incorporation of Fmoc D Tyr Trt Oh

General Synthetic Routes to Nα-Fmoc-O-Trityl-D-Tyrosine

The preparation of Fmoc-D-Tyr(Trt)-OH involves a multi-step process that begins with the selective protection of the functional groups of D-tyrosine. A common approach involves the initial protection of the amino group, followed by the protection of the hydroxyl side chain, and finally, the introduction of the Fmoc group.

A representative synthetic pathway can be outlined as follows:

Protection of the Carboxyl Group: D-tyrosine is first esterified, often as a methyl or benzyl (B1604629) ester, to protect the carboxylic acid functionality.

Protection of the Hydroxyl Group: The phenolic hydroxyl group of the tyrosine side chain is then protected with a trityl group. This is typically achieved by reacting the tyrosine ester with trityl chloride in the presence of a base.

Deprotection of the Carboxyl Group: The ester protecting group is subsequently removed to free the carboxylic acid.

Introduction of the Fmoc Group: The final step involves the reaction of the N-terminus with a fluorenylmethoxycarbonylating agent, such as Fmoc-Cl or Fmoc-Osu, to yield the final product, this compound. google.com

An alternative strategy involves the direct tritylation of the hydroxyl group of D-tyrosine, followed by the introduction of the Fmoc group. The specific conditions and reagents used in each step are carefully chosen to ensure high yields and prevent side reactions, such as racemization.

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, and this compound is a readily utilized building block in this methodology. nih.gov The Fmoc/tBu strategy is the most common approach, where the temporary Nα-Fmoc group is removed by a mild base (typically piperidine), and the permanent side-chain protecting groups (like Trt and tBu) are cleaved at the end of the synthesis with a strong acid, such as trifluoroacetic acid (TFA). sigmaaldrich.comnih.gov

Coupling Reagents and Conditions for D-Tyrosine Residue Incorporation.google.comsigmaaldrich.comsigmaaldrich.comgoogle.comrsc.org

The formation of the peptide bond between the carboxyl group of this compound and the free amino group of the growing peptide chain on the solid support is a critical step. Various coupling reagents have been developed to facilitate this reaction efficiently and with minimal racemization.

Commonly used coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress racemization and improve coupling efficiency. unibo.itrsc.orguni-kiel.de

Onium Salts: Uronium/aminium salts such as HBTU, HATU, and PyBOP are highly efficient coupling reagents that lead to rapid activation of the carboxylic acid. sigmaaldrich.comrsc.orguni-kiel.de These are frequently used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). sigmaaldrich.comrsc.org

The choice of coupling reagent and conditions depends on factors such as the steric hindrance of the amino acids being coupled and the desired reaction time. For instance, HATU is often preferred for difficult couplings due to its high reactivity. researchgate.net

| Coupling Reagent | Additive/Base | Key Features |

| DIC | HOBt or Oxyma Pure | Cost-effective, forms a soluble urea (B33335) byproduct. peptide.comunibo.it |

| HBTU | DIPEA | Highly efficient, commonly used in automated synthesizers. sigmaaldrich.comrsc.org |

| HATU | DIPEA | Very reactive, suitable for sterically hindered couplings. researchgate.net |

| PyBOP | DIPEA | Effective for coupling to non-sulfated tyrosine residues. google.comrsc.org |

Optimization of Coupling Efficiency with Hindered D-Amino Acids

The incorporation of D-amino acids, especially those with bulky side chains like Tyr(Trt), can sometimes be challenging due to steric hindrance. To optimize coupling efficiency, several strategies can be employed:

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help ensure complete incorporation.

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid can drive the reaction to completion.

Higher Reagent Excess: Using a greater molar excess of the Fmoc-amino acid and coupling reagents can increase the reaction rate.

Choice of Stronger Activators: Utilizing more potent coupling reagents like HATU can overcome the steric barrier. acs.orgnih.gov

Elevated Temperatures: In some cases, performing the coupling at a higher temperature can enhance the reaction kinetics, although this must be done cautiously to avoid racemization. igz.ch

Resin Selection and Loading Strategies for this compound.sigmaaldrich.comsigmaaldrich.comrsc.orgscribd.combiorxiv.orgbeilstein-journals.org

The choice of solid support (resin) is crucial for the success of SPPS. The resin must be compatible with the synthesis chemistry and allow for efficient cleavage of the final peptide.

Commonly used resins for Fmoc-SPPS include:

Wang Resin: This is a widely used resin for the synthesis of peptides with a C-terminal carboxylic acid. biorxiv.org The peptide is cleaved from the resin using a strong acid like TFA.

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is particularly useful for preparing protected peptide fragments as it allows for very mild cleavage conditions (e.g., dilute TFA), leaving the side-chain protecting groups intact. sigmaaldrich.comiris-biotech.de

Rink Amide Resin: This resin is used for the synthesis of peptides with a C-terminal amide. sigmaaldrich.comresearchgate.net

TentaGel Resin: This is a PEG-grafted polystyrene resin that exhibits excellent swelling properties in a variety of solvents, making it suitable for the synthesis of long or difficult peptide sequences. issuu.com

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Functionality |

| Wang | p-Alkoxybenzyl alcohol | Strong Acid (e.g., 95% TFA) | Carboxylic Acid |

| 2-Chlorotrityl | Trityl | Mild Acid (e.g., 1% TFA) | Carboxylic Acid (Protected Fragments) |

| Rink Amide | Amide | Strong Acid (e.g., 95% TFA) | Amide |

| TentaGel | Various | Dependent on Linker | Various |

Automated and Microwave-Assisted Peptide Synthesis Protocols.google.comgoogle.comrsc.orgrsc.org

Modern peptide synthesis is often performed using automated synthesizers, which can significantly improve efficiency and reproducibility. beilstein-journals.org These instruments automate the repetitive cycles of deprotection, washing, and coupling. rsc.org

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to accelerate SPPS. rsc.orgnih.gov By applying microwave energy, the reaction times for both the deprotection and coupling steps can be dramatically reduced, often from hours to minutes. igz.chnih.gov This is particularly beneficial for overcoming the challenges associated with sterically hindered amino acids. The use of microwave energy can enhance coupling efficiency and reduce the likelihood of aggregation. nih.gov

Solution-Phase Peptide Synthesis Approaches Utilizing this compound

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a valuable technique, especially for large-scale production and the synthesis of short peptides or peptide fragments. google.com In SolPS, all reactions are carried out in a homogeneous solution, and the intermediates are isolated and purified after each step. nih.gov

This compound can be readily used in solution-phase synthesis. The coupling of this compound with another amino acid ester is typically performed using the same types of coupling reagents as in SPPS. A key challenge in Fmoc-based solution-phase synthesis is the removal of the dibenzofulvene-piperidine adduct formed during the Fmoc deprotection step. google.com However, various purification techniques, such as extraction and crystallization, can be employed to isolate the desired peptide intermediate.

Comparative Analysis of this compound with Other D-Tyrosine Protecting Groups (e.g., Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Tyr(Clt)-OH)

In the realm of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the phenolic hydroxyl function of tyrosine is critical for the successful assembly of complex peptides. The choice impacts not only the efficiency of coupling reactions but also the final purity and yield of the target peptide. The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which combines the base-labile Nα-Fmoc group with acid-labile side-chain protection. iris-biotech.dersc.orgresearchgate.net Within this framework, several protecting groups for the tyrosine side chain are available, each with distinct characteristics. This analysis compares this compound with two other commonly used derivatives, Fmoc-D-Tyr(tBu)-OH and Fmoc-D-Tyr(Clt)-OH, focusing on their chemical properties and performance in peptide synthesis.

The primary protecting groups for the tyrosine hydroxyl group—tert-Butyl (tBu), Trityl (Trt), and 2-Chlorotrityl (Clt)—are all cleaved under acidic conditions, but their lability varies significantly. This difference is the basis for their strategic application in peptide synthesis. iris-biotech.decblpatras.grug.edu.pl

Key Comparative Features:

| Feature | This compound | Fmoc-D-Tyr(tBu)-OH | Fmoc-D-Tyr(Clt)-OH |

| Protecting Group | Trityl (Trt) | tert-Butyl (tBu) | 2-Chlorotrityl (Clt) |

| Acid Lability | High (cleaved by 1% TFA in DCM) ug.edu.pliris-biotech.deiris-biotech.desigmaaldrich.com | Low (cleaved by 90-95% TFA) iris-biotech.deug.edu.pl | Very High (cleaved by 1% TFA in DCM) iris-biotech.deiris-biotech.desigmaaldrich.com |

| Steric Hindrance | High peptide.comresearchgate.net | Moderate | High researchgate.netacs.org |

| Primary Use Case | Synthesis of side-chain modified peptides; peptides with difficult sequences. cblpatras.grsigmaaldrich.com | Standard Fmoc/tBu SPPS. thieme-connect.depeptide.com | On-resin side-chain modification; synthesis of protected peptide fragments. iris-biotech.deiris-biotech.de |

| Peptide Purity | Can lead to higher purity in complex sequences compared to tBu. cblpatras.grug.edu.pl | Standard, generally good purity. | Can offer advantages in specific contexts, similar to Trt. |

| Orthogonality | Orthogonal to tBu-based groups, allowing selective deprotection. cblpatras.grpeptide.com | Part of the standard Fmoc/tBu orthogonal pair. iris-biotech.de | Orthogonal to tBu-based groups. iris-biotech.deiris-biotech.de |

Detailed Research Findings:

The tert-Butyl (tBu) group, as seen in Fmoc-D-Tyr(tBu)-OH , is the most widely used protection for the tyrosine side chain in standard Fmoc SPPS. thieme-connect.depeptide.com Its stability to the mild basic conditions used for Nα-Fmoc group removal (typically 20% piperidine (B6355638) in DMF) and its clean cleavage during the final step with high concentrations of trifluoroacetic acid (TFA) (e.g., 95% TFA) make it a robust and reliable choice for routine peptide synthesis. iris-biotech.dersc.org The tert-butyl ether is stable under the mild acidic conditions used to cleave peptides from highly acid-labile resins like 2-chlorotrityl resin, enabling the synthesis of fully protected peptide fragments. peptide.com

The Trityl (Trt) group of This compound offers distinct advantages in specific synthetic situations. cblpatras.gr The Trt group is significantly more acid-labile than the tBu group and can be removed selectively using very mild acid conditions, such as 1% TFA in dichloromethane (B109758) (DCM). ug.edu.plsigmaaldrich.com This property is crucial for strategies requiring on-resin side-chain modification, such as phosphorylation or glycosylation, as the Trt group can be removed while other acid-labile groups (like tBu) on the peptide remain intact. cblpatras.grpeptide.com Research has shown that for the synthesis of peptides with challenging sequences, particularly those containing multiple serine, threonine, or tryptophan residues, using Trt-based side-chain protection can result in purer crude peptides compared to their tBu-protected counterparts. cblpatras.gr The bulky nature of the Trt group can also provide steric hindrance that may prevent certain side reactions. peptide.com

The 2-Chlorotrityl (Clt) group in Fmoc-D-Tyr(Clt)-OH is a modification of the Trt group, designed to offer even greater acid sensitivity. thieme-connect.de Similar to the Trt group, the Clt group is cleaved with 1% TFA in DCM, allowing for orthogonal deprotection in the presence of tBu groups. iris-biotech.deiris-biotech.de This makes Fmoc-D-Tyr(Clt)-OH a versatile building block for on-resin side-chain manipulations. iris-biotech.deiris-biotech.de The addition of the chlorine atom to the trityl ring system increases the stability of the resulting carbocation upon cleavage, thus enhancing its lability. It has been suggested that the 2-chlorotrityl group provides better stability during peptide synthesis compared to the standard trityl group. peptide.com The steric bulk of the Clt group is also beneficial in minimizing side reactions like diketopiperazine formation when used as a resin linker. researchgate.netacs.org

Advanced Protecting Group Strategies and Orthogonality of Fmoc D Tyr Trt Oh

Orthogonal Deprotection of the Fmoc Group

The Fmoc group is the standard temporary protecting group for the α-amino function in modern SPPS. iris-biotech.de Its removal is a critical step that is repeated throughout the synthesis.

The cleavage of the Fmoc group proceeds via a base-mediated β-elimination (E1cB) mechanism. acs.orgrsc.orgscholaris.ca The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). total-synthesis.comresearchgate.net This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion. total-synthesis.com Subsequently, the intermediate undergoes elimination to release the deprotected N-terminal amine, carbon dioxide, and dibenzofulvene (DBF). acs.orgacs.org

The liberated DBF is a reactive electrophile that can undergo Michael-type addition with nucleophiles, including the newly deprotected amine of the peptide, which would lead to chain termination. acs.orgtotal-synthesis.com Secondary amines like piperidine are particularly effective because they not only act as the base for the deprotection but also efficiently trap the DBF byproduct, forming a stable adduct and driving the reaction to completion. acs.orgtotal-synthesis.comresearchgate.net

The kinetics of Fmoc deprotection are influenced by the base concentration, the solvent, and the specific amino acid sequence. rsc.orgscielo.org.mx Studies have shown that with 20% piperidine in a polar solvent like N,N-dimethylformamide (DMF), the half-life (t1/2) for Fmoc removal from a resin-bound valine is approximately 6-7 seconds, achieving near-complete deprotection within 1.5 minutes. rsc.org Lower concentrations of piperidine, such as 1% or 2%, result in significantly slower deprotection rates. scielo.org.mx For instance, with 5% piperidine, complete removal is achieved in about 3 minutes. scielo.org.mxresearchgate.net

| Piperidine Concentration (% v/v) | Time (min) | Fmoc Removal (%) | Reference |

|---|---|---|---|

| 1% | 1 | 5.2 | scielo.org.mx |

| 1% | 3 | 33.4 | scielo.org.mx |

| 1% | 5 | 49.6 | scielo.org.mx |

| 2% | 1 | 12.9 | scielo.org.mx |

| 2% | 3 | 63.3 | scielo.org.mx |

| 2% | 5 | 87.9 | scielo.org.mx |

| 5% | 3 | >99 | scielo.org.mxresearchgate.net |

| 20% | 3 | >99 | researchgate.net |

While piperidine is the most common reagent for Fmoc removal, its basicity can promote undesirable side reactions that compromise the integrity of the growing peptide chain. researchgate.netresearchgate.net One of the most significant side reactions is aspartimide formation, which occurs when an aspartic acid residue is present in the sequence. ethz.chsigmaaldrich.com The peptide backbone nitrogen attacks the side-chain ester of aspartate, forming a five-membered succinimide (B58015) ring. iris-biotech.de This aspartimide intermediate can then undergo hydrolysis to yield a mixture of α- and β-aspartyl peptides, or be attacked by piperidine to form piperidide adducts. sigmaaldrich.compeptide.comnih.gov This side reaction is particularly problematic as it can lead to epimerization at the α-carbon of the aspartic acid. sigmaaldrich.comiris-biotech.de

Other potential side reactions include:

Diketopiperazine formation : This occurs at the dipeptide stage, where the N-terminal amino group attacks the amide bond to cyclize and cleave the dipeptide from the resin. iris-biotech.deacs.org

Racemization : Base-mediated racemization can be a problem for sensitive amino acids, particularly C-terminal cysteine. nih.gov

Piperidinyl-alanine formation : In peptides with C-terminal cysteine, base-catalyzed elimination of the protected sulfhydryl group can form a dehydroalanine (B155165) residue, which can then react with piperidine. peptide.comiris-biotech.de

To mitigate these side reactions, various strategies have been developed. Using weaker bases like piperazine (B1678402) has been shown to reduce aspartimide formation. researchgate.netbiotage.com Another approach is the addition of an acidic additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid, to the piperidine solution to lower the basicity and suppress side reactions. iris-biotech.depeptide.combiotage.com

Selective Deprotection of the O-Trityl Group on the Tyrosine Side Chain

The trityl (Trt) group is a bulky, acid-labile protecting group frequently used for the side chains of amino acids like tyrosine, cysteine, histidine, asparagine, and glutamine. iris-biotech.dethermofisher.com Its lability in acid allows for its removal under conditions that are orthogonal to the base-labile Fmoc group.

The trityl group is readily cleaved under acidic conditions due to the exceptional stability of the resulting triphenylmethyl (trityl) carbocation. total-synthesis.comnih.gov The positive charge on this carbocation is extensively delocalized across the three phenyl rings through resonance, which facilitates its formation. nih.gov

The deprotection mechanism with a Brønsted acid, such as trifluoroacetic acid (TFA), begins with the protonation of the ether oxygen on the tyrosine side chain. total-synthesis.com This protonation weakens the C-O bond, leading to its fragmentation and the release of the deprotected hydroxyl group and the stable trityl cation. total-synthesis.com The lability of the trityl group can be tuned by adding substituents to the phenyl rings; electron-donating groups (like methoxy) increase acid sensitivity, while electron-withdrawing groups (like fluoro) decrease it. total-synthesis.comthieme-connect.com

The high acid sensitivity of the Trt group allows for its selective removal while other more robust, acid-labile protecting groups (like tert-butyl) remain intact. sigmaaldrich.com This is typically achieved by using very dilute solutions of TFA in a non-polar solvent like dichloromethane (B109758) (DCM). sigmaaldrich.comresearchgate.net A common cocktail for selective Trt deprotection is 1-2% TFA in DCM. sigmaaldrich.comsigmaaldrich.comrsc.org The lability, however, can depend on the amino acid it is protecting; for instance, the Trt group on a serine sidechain can be removed with 1% TFA in DCM, while Cys(Trt) is more stable under these conditions. researchgate.net

The removal of the trityl group is an equilibrium process. sigmaaldrich.com To drive the reaction to completion and prevent re-tritylation of the deprotected nucleophilic side chain, it is crucial to either use a continuous flow method to wash away the cleaved trityl cations or, more commonly, to include scavengers in the deprotection cocktail. sigmaaldrich.comuci.edu

Scavengers are essential during the acid-mediated deprotection of the trityl group. researchgate.netwikipedia.org Their primary role is to trap the highly reactive trityl carbocation that is generated during cleavage. researchgate.netresearchgate.net If not scavenged, this electrophilic species can re-attach to the intended deprotected side chain or cause undesired alkylation of other nucleophilic residues in the peptide, such as tryptophan or methionine. thermofisher.comresearchgate.net

A widely used and effective scavenger for this purpose is triisopropylsilane (B1312306) (TIPS) or triethylsilane (TES). researchgate.netnih.govgoogle.com These hindered silanes act as hydride donors, irreversibly reducing the trityl cation to triphenylmethane. researchgate.netnih.gov This irreversible reaction effectively removes the trityl cation from the reaction mixture, preventing side reactions and pushing the deprotection equilibrium towards the desired product. nih.gov A typical cleavage cocktail for selective Trt removal might consist of 1-10% TFA with 2.5-5% silane (B1218182) scavenger in DCM. researchgate.netresearchgate.net

| Reagents | Conditions | Purpose | Reference |

|---|---|---|---|

| 1% TFA in DCM | Room Temperature | Selective deprotection of Trt from Ser/Thr/Tyr | sigmaaldrich.comresearchgate.net |

| 10% TFA, 87.5% DCM, 2.5% TES | 30 minutes, Room Temperature | Selective deprotection of Trt with scavenging | researchgate.net |

| 95% TFA, 2.5% Water, 2.5% TIPS | 2-3 hours, Room Temperature | Global deprotection including Trt and other acid-labile groups | researchgate.net |

| TFA/H2O/TES/EDT (90:5:2.5:2.5) | 2 hours, Room Temperature | Global deprotection and cleavage from acid-labile linker | researchgate.net |

Applications of Fmoc D Tyr Trt Oh in the Synthesis of Functional Peptides and Peptidomimetics

Preparation of Protected Peptide Fragments for Convergent Synthesis Strategies

Convergent synthesis is a powerful strategy for the preparation of large peptides and small proteins, where smaller, protected peptide fragments are synthesized independently and then ligated to form the final, full-length sequence. This approach often mitigates problems encountered in linear solid-phase peptide synthesis (SPPS), such as cumulative yield loss and the amplification of side reactions.

Fmoc-D-Tyr(Trt)-OH is particularly well-suited for the synthesis of such protected fragments. The trityl group, protecting the tyrosine hydroxyl, can be cleaved under mildly acidic conditions that leave other, more robust protecting groups, like tert-butyl (tBu) ethers and esters, intact. peptide.comthieme-connect.de This differential acid lability is key. For instance, a peptide fragment containing D-Tyr(Trt) can be assembled on a hyper-acid-labile resin, such as 2-chlorotrityl chloride (2-ClTrt) resin. thieme-connect.comgoogle.com Cleavage from this resin using a mild acid solution (e.g., acetic acid/trifluoroethanol/dichloromethane) yields a fully protected peptide fragment with the D-Tyr(Trt) still in place, ready for subsequent ligation in solution or on a solid support. thieme-connect.desigmaaldrich.com

The use of this compound in this context allows for the strategic incorporation of D-tyrosine into specific segments, which can be crucial for modulating the biological activity and proteolytic stability of the final peptide. The protected fragments can then be coupled using standard solution-phase techniques or a second solid-phase assembly, leading to the efficient construction of complex target molecules.

| Resin Type | Cleavage Condition for Fragment Release | Status of Trt Group | Status of tBu Groups | Reference |

| 2-Chlorotrityl (2-ClTrt) | 1% TFA in DCM or AcOH/TFE/DCM | Intact | Intact | thieme-connect.desigmaaldrich.com |

| Sieber Amide Resin | Mildly acidic conditions | Intact | Intact | peptide.com |

| PAL Resin | Mildly acidic conditions | Intact | Intact | peptide.compeptide.com |

On-Resin Side-Chain Functionalization via Selective Trityl Deprotection

A significant advantage of the Trt protecting group on the tyrosine side chain is its selective removability while the peptide remains anchored to the solid-phase resin. iris-biotech.deiris-biotech.de This "on-resin" deprotection exposes the phenolic hydroxyl group of the D-tyrosine residue, making it available for a variety of chemical modifications. This strategy is highly efficient as it allows for modifications to be performed on the protected peptide, with purification of the final product occurring only after cleavage from the resin.

The selective deprotection of the Trt group is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), often in the presence of a scavenger such as triisopropylsilane (B1312306) (TIS) to prevent side reactions. iris-biotech.deiris-biotech.de This mild treatment leaves the N-terminal Fmoc group and other acid-labile side-chain protecting groups, such as tBu and Boc, unaffected. iris-biotech.de

Post-translational modifications like phosphorylation are critical for cellular signaling. The synthesis of phosphopeptides is a key tool for studying these processes. Using this compound allows for the regioselective phosphorylation of the D-tyrosine residue on the solid support. iris-biotech.dersc.org After the peptide chain is assembled, the Trt group is selectively cleaved to unmask the hydroxyl group. thieme-connect.dersc.org Subsequently, a phosphorylation reagent, such as a phosphoramidite (B1245037) derivative, is introduced to phosphorylate the exposed tyrosine side chain. This method provides a straightforward route to both phosphorylated and non-phosphorylated versions of a peptide from a single synthetic batch. thieme-connect.de

Tyrosine O-sulfation is another important post-translational modification that mediates protein-protein interactions. nih.govtandfonline.com Similar to phosphorylation, the on-resin selective deprotection of the D-Tyr(Trt) residue opens the door for sulfonation. iris-biotech.deiris-biotech.de After removal of the Trt group, the resin-bound peptide can be treated with a sulfating agent, such as a sulfur trioxide-pyridine complex or a sulfuryl imidazolium (B1220033) salt, to install the sulfate (B86663) group onto the tyrosine phenol. nih.gov This approach avoids the challenges associated with incorporating a pre-sulfated tyrosine amino acid, which can be unstable and lead to poor coupling efficiencies. nih.gov

The exposed hydroxyl group of D-tyrosine following on-resin Trt deprotection serves as a versatile handle for various conjugation reactions. iris-biotech.deiris-biotech.de This allows for the site-specific attachment of a wide range of moieties to tailor the properties of the peptide.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic profile of therapeutic peptides.

Glycosylation: The synthesis of glycopeptides, important for studying protein folding and function, can be achieved by coupling activated sugar moieties to the deprotected tyrosine.

Dye Labeling: Fluorescent dyes or other reporter molecules can be conjugated for use in diagnostic assays or to probe peptide-protein interactions.

This on-resin functionalization strategy, enabled by the use of this compound, provides a powerful and flexible platform for creating a diverse array of modified peptides.

| Modification | Reagent/Method | Purpose | Reference |

| Phosphorylation | Phosphoramidites | Study of cell signaling | thieme-connect.deiris-biotech.dersc.org |

| Sulfonation | Sulfur trioxide complexes | Study of protein interactions | iris-biotech.denih.gov |

| PEGylation | Activated PEG derivatives | Improve pharmacokinetics | iris-biotech.deiris-biotech.de |

| Glycosylation | Activated sugars | Study protein structure/function | thieme-connect.de |

| Dye Labeling | Reactive dye molecules | Diagnostics, molecular probes | iris-biotech.de |

Incorporation into Peptidomimetic Structures and Unnatural Peptides

Peptidomimetics and unnatural peptides are designed to mimic or block the biological activity of natural peptides, often with improved stability, bioavailability, or receptor selectivity. The inclusion of D-amino acids, such as D-tyrosine, is a common strategy to increase resistance to enzymatic degradation. This compound is a key building block for introducing D-tyrosine into these non-natural structures. mdpi.commedchemexpress.com

The synthesis of these molecules often follows standard Fmoc-SPPS protocols, where this compound is coupled in the desired position within the sequence. medchemexpress.comuniupo.it The Trt group provides robust protection for the hydroxyl function during chain elongation and can be removed during the final cleavage and global deprotection step with TFA. embrapa.br The use of D-amino acids can induce specific secondary structures or provide unique side-chain orientations for interaction with biological targets. For example, this compound has been used in the synthesis of peptidomimetics with neurokinin-1 antagonist activity. medchemexpress.com

Design and Synthesis of Conformationally Constrained Peptides

Constraining the conformation of a peptide, for example through cyclization, can significantly enhance its activity and selectivity by locking it into its bioactive shape. This compound is frequently employed in the synthesis of such conformationally constrained peptides, particularly cyclic peptides. nih.govnih.gov

The incorporation of a D-amino acid can act as a "turn-inducer," facilitating the formation of the cyclic structure. In the synthesis of cyclic peptides, a linear precursor is first assembled on a solid support using this compound along with other protected amino acids. nih.govuniversiteitleiden.nl After the linear sequence is complete, on-resin cyclization can be performed, or the linear peptide can be cleaved from the resin and cyclized in solution. The D-tyrosine residue can be part of the peptide backbone or a side-chain involved in the cyclization linkage. The synthesis of cyclic peptides often involves complex protection schemes, and the properties of the Trt group on D-tyrosine are well-suited for these demanding synthetic routes. nih.govjst.go.jp

Cyclic Peptide Formation

Cyclic peptides often exhibit superior biological activity, receptor selectivity, and metabolic stability compared to their linear counterparts due to their conformationally restricted structures. The synthesis of cyclic peptides, however, can be challenging, with linear precursors often failing to cyclize efficiently. The introduction of a D-amino acid into the linear peptide sequence is a well-established strategy to promote efficient cyclization. activotec.com D-amino acids can pre-organize the linear precursor into a turn-like conformation, which reduces the entropic penalty of the cyclization step.

This compound is particularly useful in this context. The D-Tyrosine residue helps to induce the necessary bend in the peptide backbone. The synthesis is typically carried out using standard Fmoc/tBu solid-phase peptide synthesis protocols. uniupo.it The linear peptide is assembled on a resin, and after elongation, the N-terminal Fmoc group and a C-terminal protecting group are removed to allow for head-to-tail cyclization.

The Trt protecting group on the tyrosine side chain is compatible with Fmoc chemistry. It is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is also used to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups like tert-butyl (tBu). peptide.comnih.gov This allows for the generation of a fully deprotected cyclic peptide containing a native tyrosine residue in a single step.

Table 1: Examples of Fmoc-Protected Amino Acids in Cyclic Peptide Synthesis This table provides examples of various protected amino acids used in the synthesis of cyclic peptides, illustrating the common strategies employed.

| Amino Acid Derivative | Protecting Group(s) | Role in Cyclization | Reference |

|---|---|---|---|

| Fmoc-D-Pro-OH | - | Induces β-turn, facilitates cyclization | uniupo.it |

| Fmoc-L-Cys(Trt)-OH | Trityl (Trt) | Forms disulfide bridges for cyclization | nih.govjove.com |

| Fmoc-L-Gln(Trt)-OH | Trityl (Trt) | Standard side-chain protection | nih.govjst.go.jp |

| Fmoc-L-Tyr(tBu)-OH | tert-Butyl (tBu) | Standard side-chain protection | nih.govjst.go.jp |

| Fmoc-Orn(Dde)-OH | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Orthogonal protection for side-chain lactamization | universiteitleiden.nl |

In a typical synthetic workflow, a linear peptide containing D-Tyrosine would be assembled on a suitable resin, such as a Rink amide resin for a C-terminal amide. nih.gov After the final Fmoc deprotection, the peptide can be cyclized on-resin or cleaved from the resin and cyclized in solution. nih.govuniversiteitleiden.nl The choice of method depends on the peptide sequence and desired outcome. The presence of the bulky Trt group on the D-Tyr residue does not generally interfere with the cyclization process and is subsequently removed during the final acidolysis step. nih.gov

Analytical and Characterization Techniques for Peptides Containing Fmoc D Tyr Trt Oh

Chromatographic Methodologies for Purification and Purity Assessment

Chromatographic techniques are indispensable tools in peptide chemistry, enabling the separation of the target peptide from a complex mixture of impurities that can arise during synthesis. These impurities may include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the purification and analysis of synthetic peptides, including those containing Fmoc-D-Tyr(Trt)-OH. bachem.comspringernature.com This technique separates molecules based on their hydrophobicity.

The purity of the peptide is assessed by monitoring the elution profile with a UV detector, typically at wavelengths of 210-220 nm, where the peptide backbone absorbs light. bachem.comnih.gov The presence of the Fmoc group, with its aromatic fluorenyl moiety, also allows for detection at around 254 nm. rsc.org

| Parameter | Typical Conditions for Peptides with this compound |

| Stationary Phase | C18-modified silica |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A linear gradient of increasing Mobile Phase B |

| Flow Rate | Typically 1 mL/min for analytical columns |

| Detection | UV absorbance at 210-220 nm |

| Column Temperature | Often ambient, but can be controlled |

This table provides a general overview of typical RP-HPLC conditions. Specific parameters may be optimized for individual peptides.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. waters.comalmacgroup.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For peptides containing this compound, UHPLC is particularly advantageous for purity assessment due to its ability to resolve closely related impurities from the main product peak. almacgroup.comalmacgroup.com The fundamental principles of separation in RP-UHPLC are the same as in RP-HPLC, relying on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. almacgroup.com The enhanced resolution of UHPLC can be critical for detecting subtle modifications or impurities that might be missed with standard HPLC. waters.com A case study on a synthetic peptide demonstrated that UHPLC methods can be developed to be stability-indicating, capable of separating degradation products from the main peptide. almacgroup.com

Mass Spectrometric Characterization of Synthetic Peptides

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight of a peptide, thereby confirming its identity. researchgate.net It is an essential tool for verifying the successful synthesis of peptides containing this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for the analysis of biomolecules, including peptides. youtube.commdpi.com In this method, the peptide sample is co-crystallized with a matrix, a small organic molecule that absorbs laser energy. researchgate.net Common matrices for peptide analysis include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid, and 2,5-dihydroxybenzoic acid (DHB). researchgate.netyoutube.com

Upon irradiation with a laser, the matrix absorbs the energy and transfers it to the peptide molecules, causing them to desorb and ionize, typically as singly charged ions. researchgate.net The time it takes for these ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio (m/z). This allows for the accurate determination of the peptide's molecular weight. researchgate.net

For peptides with acid-labile protecting groups like trityl (Trt), the choice of matrix is crucial. Acidic matrices can sometimes cause partial cleavage of these protecting groups, leading to ambiguous results. nih.gov The use of neutral matrix compounds can circumvent this issue. nih.gov

| Parameter | Description |

| Principle | Soft ionization technique for determining molecular weight. |

| Sample Preparation | Co-crystallization of the peptide with a matrix on a target plate. |

| Common Matrices | α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic acid, 2,5-Dihydroxybenzoic acid (DHB). |

| Ionization | Laser-induced desorption and ionization, typically forming [M+H]⁺ ions. |

| Analysis | Measurement of the time-of-flight of ions to determine their m/z ratio. |

This table summarizes the key aspects of MALDI-TOF MS for peptide characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique commonly used for peptide analysis, often coupled with liquid chromatography (LC-MS). nih.gov In ESI-MS, a solution of the peptide is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions.

A key feature of ESI-MS is its tendency to produce multiply charged ions. This allows for the analysis of high molecular weight peptides on mass spectrometers with a limited m/z range. The resulting spectrum of multiply charged ions can be deconvoluted to determine the molecular weight of the peptide. ESI-MS is highly sensitive and can provide accurate mass measurements. researchgate.net

Spectroscopic Approaches for Structural Confirmation

In addition to chromatographic and mass spectrometric techniques, spectroscopic methods can provide valuable information about the structure and conformation of peptides containing this compound.

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for structural confirmation. acs.orglew.ro FTIR spectroscopy can provide information about the secondary structure of the peptide by analyzing the characteristic amide bond vibrations. lew.roresearchgate.net For instance, the presence of the carboxylic acid group in this compound can be confirmed by its characteristic stretching in the IR spectrum. echemi.com

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. uzh.chuq.edu.au One-dimensional and two-dimensional NMR experiments can be used to assign the resonances of the individual amino acid residues and to identify through-space interactions (Nuclear Overhauser Effects or NOEs) that provide distance constraints for structure calculation. creative-proteomics.com For peptides containing the trityl group, NMR can be used to confirm its presence and attachment to the tyrosine side chain. nih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy for Fmoc Monitoring

Ultraviolet-Visible (UV/Vis) spectroscopy is a widely employed non-destructive technique for real-time monitoring of the Fmoc deprotection step during SPPS. tec5usa.com The methodology leverages the distinct chromophoric nature of the fluorenyl group of the Fmoc protecting agent. thieme-connect.dechempep.com

The Fmoc group is cleaved from the N-terminus of the peptide chain using a secondary amine base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chempep.comuci.edu This β-elimination reaction releases dibenzofulvene, which subsequently reacts with piperidine to form a piperidine-dibenzofulvene adduct. thieme-connect.dechempep.com This adduct is a strong chromophore with a characteristic UV absorbance maximum, typically around 300 nm. tec5usa.com

By measuring the absorbance of the solution flowing from the reaction vessel during the deprotection step, the concentration of the released adduct can be quantified. thieme-connect.de This provides a direct measure of the extent of Fmoc group removal. Automated peptide synthesizers often incorporate in-line UV monitors to track the deprotection profile. tec5usa.com A stable, plateaued absorbance reading indicates the completion of the deprotection reaction, signaling that the process can proceed to the washing and subsequent amino acid coupling step. This quantitative monitoring allows for the optimization of deprotection times, which is particularly valuable for complex or aggregation-prone sequences where cleavage kinetics may be slower. chempep.com

| Parameter | Description | Typical Value / Observation |

|---|---|---|

| Analyte | The species measured by the UV/Vis detector. | Piperidine-dibenzofulvene adduct |

| Wavelength (λmax) | The wavelength of maximum absorbance for the analyte. | ~300 nm |

| Instrumentation | Spectrophotometer, often integrated into an automated peptide synthesizer. | In-line flow cell UV monitor |

| Application | Purpose of the measurement in SPPS. | To confirm the completion of the Nα-Fmoc deprotection step. |

| Result Interpretation | How the data indicates reaction status. | A peak in absorbance that returns to baseline indicates complete cleavage and washout of the adduct. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation and characterization of peptides containing this compound. springernature.combruker.com While not typically used for in-process monitoring during SPPS, it is invaluable for verifying the structure of the final, cleaved peptide and for characterizing the protected amino acid starting material itself.

¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For a peptide containing the this compound residue, specific resonance signals can confirm the presence and integrity of the various components:

Fmoc Group: The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the aromatic region of the ¹H NMR spectrum (approximately 7.2-7.8 ppm). scienceopen.com

Trityl (Trt) Group: The numerous aromatic protons of the three phenyl rings of the trityl protecting group on the tyrosine side chain produce a complex, overlapping multiplet in the aromatic region (typically around 7.1-7.5 ppm). rsc.org

D-Tyrosine Residue: The α-proton and β-protons of the tyrosine backbone, as well as the aromatic protons of its own phenyl ring, give rise to characteristic signals. The specific chemical shifts and coupling patterns can confirm the amino acid's identity and its incorporation into the peptide chain. scienceopen.com

NMR is uniquely suited for determining the three-dimensional structure of peptides in solution and for assessing their purity. springernature.comuzh.ch Two-dimensional NMR techniques, such as COSY and NOESY, can be used to assign all proton resonances and to identify protons that are close in space, respectively, which is fundamental for structural determination. uzh.ch

| Group | Nucleus | Typical Chemical Shift (δ) Range (ppm) | Signal Characteristics |

|---|---|---|---|

| Fmoc | ¹H | ~7.2 - 7.8 | Multiple signals in the aromatic region |

| ¹H | ~4.2 - 4.5 | Signals for CH and CH₂ adjacent to the carbonyl | |

| Trityl (Trt) | ¹H | ~7.1 - 7.5 | Large, complex multiplet from 15 aromatic protons |

| D-Tyrosine | ¹H | ~6.8 - 7.2 | Two doublets for the side-chain aromatic protons |

| ¹H | ~2.8 - 3.2 (β-CH₂) and ~4.0 - 4.6 (α-CH) | Signals corresponding to the amino acid backbone protons |

In-Process Monitoring and Reaction Progression Analysis (e.g., Ninhydrin (B49086) Test, Chloranil Test)

To ensure the efficiency of each coupling step in SPPS, qualitative colorimetric tests are frequently performed on a small sample of the peptide-resin. These tests detect the presence of unreacted (free) amine groups on the N-terminus of the growing peptide chain. peptide.com A negative result confirms that the coupling reaction has gone to completion, while a positive result indicates that a second coupling may be necessary. chempep.com

The Ninhydrin test , also known as the Kaiser test, is a highly sensitive method for detecting primary amines. bohrium.comscispace.com The test involves heating a few resin beads with solutions of ninhydrin, phenol, and potassium cyanide in pyridine (B92270) or ethanol. bohrium.com If free primary amines are present, they react with ninhydrin to produce an intense blue-purple chromophore known as Ruhemann's purple. peptide.com A positive test is indicated by deep blue beads and/or solution. chempep.com However, the Ninhydrin test is not reliable for secondary amines, such as the N-terminal proline, which yields a less distinct reddish-brown color. peptide.com

The Chloranil test is an alternative method that can detect both primary and secondary amines. scispace.comsemanticscholar.org For this test, a resin sample is treated with solutions of acetaldehyde (B116499) and chloranil. peptide.comnih.gov The presence of a free amino group results in the formation of a charge-transfer complex, turning the resin beads a blue or greenish-blue color within minutes at room temperature. scispace.com This makes it a valuable complementary test, especially when coupling to or from a proline residue. peptide.com

| Test | Target Amine | Positive Result | Negative Result | Key Advantage |

|---|---|---|---|---|

| Ninhydrin (Kaiser) Test | Primary Amines | Intense blue color bohrium.com | Colorless or faint yellow/brown beads chempep.com | Very high sensitivity for primary amines. peptide.com |

| Chloranil Test | Primary and Secondary Amines | Blue or green beads scispace.com | Colorless or yellow beads | Effective for secondary amines (e.g., Proline) where the Ninhydrin test is unreliable. peptide.com |

Challenges and Mitigation Strategies in Peptide Synthesis with Fmoc D Tyr Trt Oh

Prevention of Racemization at D-Amino Acid Centers

Racemization, the conversion of a chiral center into a mixture of enantiomers, is a significant concern in peptide synthesis, as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. While D-amino acids are intentionally incorporated, the prevention of their epimerization to the L-form at the α-carbon is critical. The activation of the carboxylic acid group of the amino acid for coupling is the primary step where racemization can occur. nih.govmdpi.com

Several factors influence the rate of racemization, including the type of coupling reagent, the base used, and the reaction temperature. For Fmoc-D-Tyr(Trt)-OH, the bulky trityl protecting group on the tyrosine side chain can offer some steric hindrance that may reduce the rate of racemization compared to unprotected tyrosine. However, careful selection of coupling reagents is paramount.

Mitigation Strategies:

Uronium/Aminium-based Coupling Reagents: The use of coupling reagents such as HBTU, HATU, and HCTU in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is a common strategy to suppress racemization. highfine.com These additives form active esters that are less prone to racemization than the intermediates formed with carbodiimides alone.

Carbodiimides with Additives: When using carbodiimides like N,N'-diisopropylcarbodiimide (DIC), the addition of HOBt or Oxyma is essential to minimize racemization. nih.gov

Base Selection: The choice of base for the coupling reaction is also critical. Sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) are preferred over less hindered bases like triethylamine (B128534) (TEA), as they are less likely to abstract the α-proton of the activated amino acid, which is a key step in the racemization mechanism. highfine.com

Temperature Control: Performing the coupling reactions at lower temperatures can also help to reduce the rate of racemization.

A study investigating the racemization of amino acids during solid-phase peptide synthesis found that the formation of stereoisomers could be kept at 0.4% or less per synthesis cycle with optimized conditions. nih.gov

| Coupling Reagent Combination | Relative Racemization Risk | Key Considerations |

|---|---|---|

| DIC/HOBt | Low | A standard and effective combination for minimizing racemization. |

| HBTU/DIPEA | Low to Moderate | Widely used, but careful control of stoichiometry and reaction time is important. |

| HATU/DIPEA | Low | Highly efficient and known for low racemization levels, especially for sterically hindered amino acids. |

| DIC alone | High | Not recommended for routine peptide synthesis due to a high risk of racemization. |

Minimizing Side Reactions During Coupling and Deprotection

Beyond racemization, several other side reactions can occur during the coupling and deprotection steps of Fmoc-based SPPS, leading to impurities and reduced yields.

Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage of SPPS. acs.org It involves the intramolecular cyclization of the N-terminal amino group of the second amino acid with the ester linkage of the first amino acid to the resin, leading to the cleavage of the dipeptide from the solid support. This side reaction is particularly prevalent when proline is the second amino acid but can occur with other amino acids as well. iris-biotech.deresearchgate.net

Mitigation Strategies:

Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The sterically hindered nature of the 2-CTC resin linkage makes it less susceptible to nucleophilic attack, thereby significantly reducing the incidence of DKP formation. acs.orgpeptide.com

Coupling of Dipeptides: Instead of sequential coupling of the first two amino acids, a pre-formed dipeptide can be coupled to the resin. This bypasses the vulnerable dipeptidyl-resin intermediate.

Optimized Deprotection Conditions: Using a weaker base such as piperazine (B1678402) instead of piperidine (B6355638) for Fmoc deprotection can sometimes reduce DKP formation. researchgate.net

Aspartimide formation is a notorious side reaction in Fmoc SPPS, particularly when an aspartic acid residue is followed by a glycine, asparagine, or serine. sigmaaldrich.comiris-biotech.de It involves the cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen, forming a five-membered succinimide (B58015) ring. This intermediate can then reopen to form a mixture of α- and β-aspartyl peptides, as well as lead to racemization at the aspartic acid residue. sigmaaldrich.com While this compound itself is not directly involved, the presence of aspartic acid in the same peptide sequence necessitates careful control of this side reaction.

Mitigation Strategies:

Addition of HOBt to Deprotection Solution: Adding a small amount of HOBt to the piperidine deprotection solution can help to suppress aspartimide formation. biotage.com

Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine for the Fmoc deprotection step can be effective. researchgate.netbiotage.com

Sterically Hindered Side-Chain Protecting Groups: For aspartic acid, using more sterically hindered protecting groups than the standard tert-butyl (tBu) group can reduce the likelihood of cyclization.

Backbone Protection: The introduction of a temporary protecting group on the backbone amide nitrogen of the residue following aspartic acid, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent aspartimide formation. peptide.com

The trityl (Trt) protecting group on the tyrosine side chain of this compound is acid-labile. During the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA), the cleaved trityl cations can act as alkylating agents, modifying sensitive residues such as tryptophan and cysteine. peptide.combibliomed.org

Mitigation Strategies:

Use of Scavengers: The addition of scavengers to the cleavage cocktail is crucial to trap the reactive trityl cations. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). thermofisher.com

Careful Selection of Cleavage Cocktail: The composition of the cleavage cocktail should be tailored to the amino acid composition of the peptide. For peptides containing multiple sensitive residues, a more complex scavenger mixture may be required.

Impact of Reagent Purity on Synthesis Yield and Quality

The purity of all reagents used in SPPS, including the this compound building block, solvents, and coupling reagents, has a direct impact on the yield and quality of the final peptide. gyrosproteintechnologies.com Impurities in the starting materials can lead to the formation of deletion sequences, truncated peptides, and other side products that are difficult to remove during purification.

Key Considerations:

Fmoc-Amino Acid Purity: The this compound should be of high purity, free from the corresponding L-isomer and other related impurities. The presence of even small amounts of the L-isomer will lead to the formation of a diastereomeric peptide that may be inseparable by standard HPLC.

Solvent Quality: Solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) must be of high purity and free from amines, which can cause premature Fmoc deprotection.

Coupling Reagent Stability: Coupling reagents can degrade over time, especially when in solution. It is important to use fresh solutions of coupling reagents to ensure efficient activation and coupling. rsc.org

| Reagent | Potential Impurity | Impact on Synthesis | Mitigation Strategy |

|---|---|---|---|

| This compound | L-isomer | Formation of diastereomeric peptide | Use high-purity enantiomerically pure starting material |

| DMF/NMP | Amines | Premature Fmoc deprotection, leading to deletion sequences | Use high-purity, peptide synthesis-grade solvents |

| Coupling Reagents (e.g., HBTU) | Degradation products | Inefficient coupling, leading to truncated peptides | Use fresh reagents and prepare solutions just prior to use |

Optimization of Cleavage Conditions for Trityl-Protected Peptides

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The trityl group protecting the tyrosine side chain is highly acid-labile and requires carefully optimized cleavage conditions to ensure complete deprotection without causing unwanted side reactions.

Cleavage Cocktail Components and Their Roles:

Trifluoroacetic Acid (TFA): The strong acid responsible for cleaving the peptide from the resin and removing most acid-labile protecting groups, including the trityl group.

Scavengers: Essential for trapping the reactive carbocations generated during cleavage.

Triisopropylsilane (TIS): A highly effective scavenger for trityl cations.

Water: Helps to hydrolyze TFA esters and acts as a scavenger.

1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Particularly important for peptides containing cysteine to prevent re-attachment of protecting groups and other modifications.

A common cleavage cocktail for trityl-protected peptides is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). The cleavage time is also an important parameter to optimize; typically, 2-4 hours is sufficient for most peptides. For peptides synthesized on very acid-sensitive resins like 2-chlorotrityl resin, milder cleavage conditions using a low concentration of TFA (1-2%) in dichloromethane (B109758) (DCM) or a mixture of acetic acid and trifluoroethanol can be employed to obtain fully protected peptide fragments. rsc.org

Future Research Directions and Translational Opportunities for Fmoc D Tyr Trt Oh

Development of Novel Synthetic Reagents and Methodologies

The evolution of peptide synthesis is intrinsically linked to the innovation of its constituent reagents. While Fmoc-D-Tyr(Trt)-OH is a standard reagent, future research is focused on developing novel derivatives and methodologies to overcome existing synthetic challenges. One area of exploration is the creation of new protecting group strategies that are orthogonal to the standard Fmoc/tBu chemistry. nih.gov This could involve modifying the Trityl group for greater acid lability or introducing entirely new protecting schemes to facilitate the synthesis of exceptionally complex or sensitive peptide sequences. sci-hub.se

Methodological advancements aim to enhance the efficiency and sustainability of peptide synthesis. This includes the development of greener synthesis protocols that reduce reliance on hazardous solvents and reagents. acs.org Furthermore, inspired by strategies used for other complex amino acids, researchers are exploring one-pot processes and automated synthesis platforms to streamline the incorporation of this compound and its future derivatives, reducing manual intervention and improving reproducibility. nih.gov Such innovations are crucial for making the synthesis of sophisticated, D-amino acid-containing peptides more accessible and cost-effective for broader research and industrial applications.

Application in High-Throughput and Combinatorial Library Synthesis

High-throughput screening (HTS) and combinatorial chemistry are powerful engines for drug discovery, enabling the rapid synthesis and evaluation of vast libraries of compounds to identify new lead molecules. nih.govslideshare.net this compound is an ideal candidate for inclusion in these libraries due to the unique properties conferred by the D-tyrosine residue. The incorporation of D-amino acids into peptide libraries can dramatically increase their diversity and potential for discovering hits with novel mechanisms of action and improved pharmacological profiles. nih.govnih.gov

Future applications will focus on the systematic integration of this compound into diverse peptide and peptidomimetic libraries. These libraries can be screened for a wide range of biological targets. The resulting "hit" compounds, containing D-tyrosine, often exhibit enhanced stability against enzymatic degradation, a critical attribute for therapeutic candidates. rsc.org The development of automated synthesis platforms is key to this effort, facilitating the efficient and controlled production of thousands of unique peptide sequences for screening. researchgate.net

| Library Type | Objective | Advantage of Including D-Tyr(Trt) | Potential Therapeutic Area |

|---|---|---|---|

| Linear Peptide Libraries | Screening for novel receptor agonists/antagonists | Increased proteolytic stability, novel binding conformations | Oncology, Metabolic Diseases |

| Cyclic Peptide Libraries | Developing constrained peptides with high affinity and specificity | Induces specific turns and secondary structures, enhances stability | Infectious Diseases, Immunology |

| Peptidomimetic Libraries | Creating non-natural backbones with drug-like properties | Introduces unnatural stereochemistry, improves bioavailability | Neurodegenerative Diseases, Pain Management |

Integration into Bioconjugation and Chemical Biology Research

Bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule, to create a novel construct with combined or enhanced properties. The tyrosine side chain, once deprotected, is a versatile handle for various chemical modifications, making this compound a valuable tool for chemical biology. Future research will exploit the phenolic hydroxyl group of the D-tyrosine residue for site-specific conjugation.

This allows for the precise attachment of various molecular entities, including:

Fluorophores and Imaging Agents: For tracking peptide localization and trafficking in cells and tissues.

Small Molecule Drugs: To create peptide-drug conjugates (PDCs) that target specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target toxicity.

Polyethylene (B3416737) Glycol (PEG): A process known as PEGylation, which can improve the pharmacokinetic profile of a peptide by increasing its half-life and reducing immunogenicity.

The development of more efficient and selective ligation chemistries will be paramount. rsc.org These methods will enable the construction of complex bioconjugates where the D-tyrosine residue serves as a key anchor point, facilitating advanced studies in diagnostics, targeted drug delivery, and the fundamental understanding of biological processes.

Advancements in Modified Peptide Therapeutics

The single greatest challenge for many peptide-based drugs is their rapid degradation by proteases in the body. The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established and highly effective strategy to overcome this limitation. nih.gov Peptides containing D-amino acids are often poor substrates for proteases, leading to a significantly extended plasma half-life and improved therapeutic potential. nih.gov

This compound is a key reagent in this field. Future research will focus on the rational design of next-generation peptide therapeutics where D-tyrosine is strategically incorporated to enhance stability without compromising biological activity. nih.gov In some cases, the substitution can even lead to enhanced binding affinity or altered receptor signaling properties. The use of D-peptides discovered through techniques like mirror-image phage display represents a frontier in creating therapeutics that are highly resistant to proteolysis and potentially non-immunogenic.

| Property | Effect of D-Tyrosine Incorporation | Therapeutic Implication |

|---|---|---|

| Proteolytic Stability | Significantly increased resistance to degradation by proteases. nih.gov | Longer in vivo half-life, reduced dosing frequency. |

| Bioavailability | May improve oral or alternative route bioavailability by resisting gut and plasma enzymes. | Potential for non-injectable delivery routes. |

| Conformation | Can induce specific secondary structures (e.g., β-turns) and alter peptide folding. | Modulation of receptor binding affinity and selectivity. |

| Immunogenicity | May reduce the potential for an immune response compared to L-peptides. | Improved safety profile for long-term therapies. |

The continued application of this compound in the synthesis of modified peptides promises to yield a new generation of more robust, effective, and convenient therapeutic agents for a wide array of diseases. acs.org

Q & A

Basic: What are the optimal coupling conditions for Fmoc-D-Tyr(Trt)-OH in solid-phase peptide synthesis (SPPS)?

Answer:

this compound requires careful activation to minimize racemization during coupling. Use symmetrical anhydrides or DIPCDI/HOBt activation systems for efficient amide bond formation . Avoid uronium/phosphonium reagents (e.g., HBTU) unless paired with collidine as the base to suppress enantiomerization. Typical solvent systems include DMF or DCM, with coupling times of 30–60 minutes under inert atmospheres. Monitor coupling efficiency via Kaiser or chloranil tests .

Advanced: How can racemization be minimized when incorporating this compound into peptide sequences?

Answer:

Racemization is influenced by activation methods and temperature:

- Activation strategy : Prefer carbodiimide-based reagents (e.g., DIC) with HOBt over uronium salts to reduce base-induced side reactions .

- Temperature : Conduct couplings at 0–4°C to slow down base-catalyzed racemization.

- Base selection : Use collidine instead of DIEA when employing HBTU/PyBOP, as collidine’s lower basicity reduces epimerization risk .

Validate chiral integrity via chiral HPLC or LC-MS post-synthesis .

Basic: What solvent systems and concentrations are effective for dissolving this compound?

Answer:

this compound is typically dissolved in DMSO (100 mg/mL) or DMF (50–100 mg/mL) with gentle heating (37°C) and brief ultrasonication . For SPPS, prepare 0.1–0.3 M stock solutions. Avoid aqueous buffers due to the hydrophobic Trt group. Pre-warm solvents to prevent recrystallization during handling .

Advanced: How to resolve contradictions in HPLC/MS data when synthesizing peptides containing this compound?

Answer:

Contradictions often arise from isomeric byproducts or incomplete deprotection:

- Analytical refinement : Use high-resolution LC-MS to distinguish between oxidation states or diastereomers (e.g., D/L-Tyr isomers) .

- Deprotection validation : Ensure complete Trt removal using 95% TFA/2.5% TIS/2.5% H₂O (v/v) for 1–2 hours, followed by LC-MS to confirm molecular weight shifts .

- NMR corroboration : Employ 2D NMR (e.g., COSY, HMBC) to verify sequence and stereochemistry if HPLC/MS is inconclusive .

Basic: What orthogonal protection strategies are compatible with this compound?

Answer:

The Trt group on Tyr is stable under basic Fmoc cleavage conditions (20% piperidine/DMF) but labile in TFA-based cleavage cocktails . Pair with:

- Acid-labile groups : t-Bu (cleaved with TFA) for Ser/Thr.

- Photolabile groups : NVOC for orthogonal deprotection.

- Hydrogenolysis-sensitive groups : Benzyl (Bzl) esters, removable via Pd/H₂ .

Design multi-step syntheses to prioritize Trt removal last .

Advanced: How to optimize Trt group removal without damaging acid-sensitive peptide motifs?

Answer:

- Scavenger systems : Add 2.5% triisopropylsilane (TIS) and 5% phenol to TFA to prevent tyrosine sulfonation and Trt-mediated carbocation side reactions .

- Time-temperature tradeoff : Use shorter cleavage times (1 hour) at 0°C for sensitive peptides, extending only if residual Trt is detected via LC-MS.

- Alternative cleavage cocktails : For extremely sensitive sequences, replace TFA with milder acids like 1% TFA in DCM, though this may prolong deprotection .

Basic: What analytical methods are recommended for assessing this compound purity post-synthesis?

Answer:

- HPLC : Use C18 reverse-phase columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98% target) .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- Optical rotation : Verify enantiomeric purity ([α]D values) against literature standards .

Advanced: How to troubleshoot low coupling yields of this compound in automated SPPS?

Answer:

Low yields often stem from steric hindrance or solvent incompatibility :

- Double coupling : Repeat the coupling step with fresh reagents.

- Microwave-assisted synthesis : Apply 10–20 W at 50°C to enhance reaction kinetics.

- Solvent switch : Use DCM:DMF (1:1) to improve resin swelling and reagent accessibility.

Validate stepwise incorporation via LC-MS after each cycle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.